4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Description
4-[(3-Methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a methoxyanilino substituent at the 4-position. Pyrazolone derivatives are known for their diverse applications in medicinal chemistry, materials science, and liquid crystal technology due to their tunable electronic and steric properties .
Properties
IUPAC Name |
4-[(3-methoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-3-9(5-10)12-6-8-7-13-14-11(8)15/h2-7H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDDICLHFYMDKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=CNNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150837 | |
| Record name | (4E)-2,4-Dihydro-4-[[(3-methoxyphenyl)amino]methylene]-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1164524-10-0 | |
| Record name | (4E)-2,4-Dihydro-4-[[(3-methoxyphenyl)amino]methylene]-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-methoxyaniline with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Spectroscopy :
- Melting Points :
- Higher melting points (e.g., 222°C) observed in hydroxy- and trifluoromethyl-substituted derivatives due to intermolecular H-bonding and rigidity .
Biological Activity
4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has attracted attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 217.22 g/mol, features a methoxyaniline substituent that may influence its pharmacological properties. This article explores its biological activities, including antimicrobial, anticancer, and antioxidant effects, supported by case studies and research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the condensation of 3-methoxyaniline with a pyrazolone derivative under controlled conditions, often utilizing catalysts to enhance yield and purity.
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazolone compounds for their effectiveness against bacterial strains. Among these, this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. For instance, a recent study assessed its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that the compound inhibited cell proliferation with IC50 values in the micromolar range. Mechanistic studies indicated that it induces apoptosis via the activation of caspases and modulation of the Bcl-2 family proteins .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Modulation of Bcl-2 family proteins |
Antioxidant Activity
In addition to its antimicrobial and anticancer activities, this compound has shown significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive analysis was conducted on the antimicrobial properties of various pyrazolone derivatives, including this compound. The study utilized disc diffusion methods to determine the zone of inhibition against selected pathogens. Results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to other tested derivatives .
- Anticancer Mechanism Investigation : A study focused on elucidating the mechanism behind the anticancer activity of the compound revealed that it significantly upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins in MCF-7 cells. This dual action suggests a robust mechanism for inducing cancer cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

